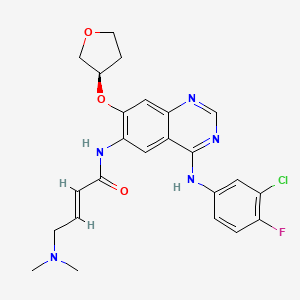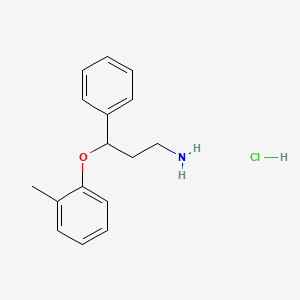
去甲托莫西汀盐酸盐
描述
Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine, primarily used in neuroscience research. This compound is significant for its role in the study of neurotransmitter regulation within the central nervous system. It uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .
科学研究应用
Desmethyl Atomoxetine Hydrochloride is pivotal in neuroscience research, particularly in the study of neurotransmitter regulation within the central nervous system. It is used to understand the mechanisms of norepinephrine reuptake inhibition and its effects on brain functions. Additionally, it has applications in the development of treatments for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression .
作用机制
Target of Action
Desmethyl Atomoxetine Hydrochloride primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby regulating the concentration of NE in the synaptic cleft .
Mode of Action
Desmethyl Atomoxetine Hydrochloride acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the NET, it prevents the reuptake of NE throughout the brain . This results in an increased concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . It also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Atomoxetine Hydrochloride is the noradrenergic pathway . By inhibiting the reuptake of NE, it enhances the signaling in this pathway . The increased NE in the synaptic cleft can then bind to and activate post-synaptic adrenergic receptors, leading to various downstream effects .
Pharmacokinetics
Desmethyl Atomoxetine Hydrochloride is well-absorbed after oral administration, with a bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of atomoxetine is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolizers .
Result of Action
The inhibition of NE reuptake by Desmethyl Atomoxetine Hydrochloride leads to an increase in the concentration of NE in the synaptic cleft . This can enhance noradrenergic signaling, which is thought to improve symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of Desmethyl Atomoxetine Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions (DDIs) can affect the pharmacokinetics of atomoxetine . Furthermore, genetic polymorphisms of genes encoding pharmacological targets, such as NET (SLC6A2) and dopamine β hydroxylase (DBH), can influence the treatment response .
生化分析
Biochemical Properties
Desmethyl Atomoxetine Hydrochloride interacts with the norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This interaction is crucial for the regulation of neurotransmitter levels and the modulation of neural signaling pathways .
Cellular Effects
Desmethyl Atomoxetine Hydrochloride has been shown to influence cell function by modulating neurotransmitter levels. By inhibiting the reuptake of norepinephrine, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desmethyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine . This results in increased levels of norepinephrine in the synaptic cleft, which can enhance neurotransmission and lead to changes in gene expression .
Metabolic Pathways
Desmethyl Atomoxetine Hydrochloride is involved in several metabolic pathways. It is primarily metabolized through aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite of Atomoxetine is 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .
Transport and Distribution
Desmethyl Atomoxetine Hydrochloride is well distributed in the body, with an apparent volume of distribution of 0.85 L/kg, indicating that it is distributed in total body water . It is approximately 98% bound to plasma protein, mainly serum albumin .
Subcellular Localization
Given its role as a norepinephrine reuptake inhibitor, it is likely to be localized at the presynaptic neuron where the norepinephrine transporter is located .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Atomoxetine Hydrochloride involves several steps. Initially, Atomoxetine is synthesized through a series of reactions, including chlorination by thionyl chloride and dry hydrogen chloride in the presence of chloroform. The intermediate product is then crystallized in the presence of acetone. The final step involves the resolution with L-mandelic acid to form the mandelate salt, which is then converted into Atomoxetine Hydrochloride .
Industrial Production Methods: Industrial production of Atomoxetine Hydrochloride typically involves adding hydrogen chloride to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water. This process improves reaction yields and facilitates commercial synthesis .
化学反应分析
Types of Reactions: Desmethyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Often uses reagents like sodium hydroxide or potassium carbonate.
Major Products: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated. This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .
相似化合物的比较
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
4-Hydroxy-Atomoxetine: An oxidative metabolite of Atomoxetine with similar pharmacologic activity.
N-Desmethyl Atomoxetine: Another metabolite with significantly lower inhibitory potency compared to Atomoxetine
Uniqueness: Desmethyl Atomoxetine Hydrochloride is unique due to its specific inhibition of norepinephrine reuptake, making it a valuable tool in neuroscience research. Its distinct metabolic pathway and the resulting metabolites provide insights into the pharmacokinetics and pharmacodynamics of norepinephrine reuptake inhibitors .
属性
IUPAC Name |
3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661894 | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881995-46-6 | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/new.no-structure.jpg)
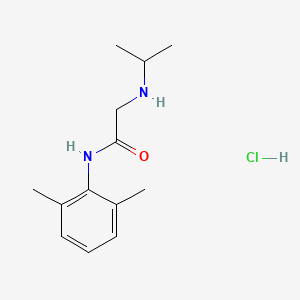
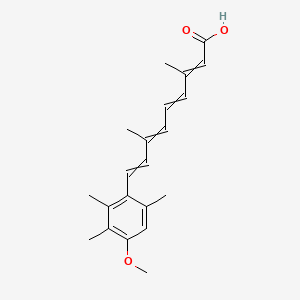
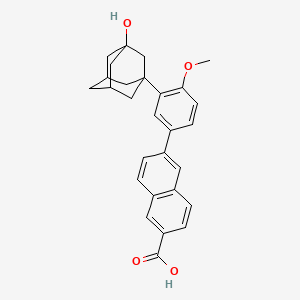
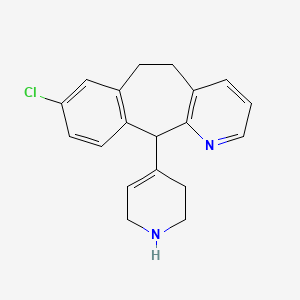

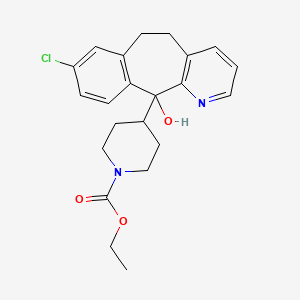
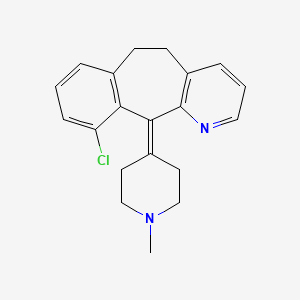
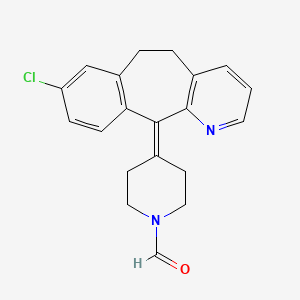
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
